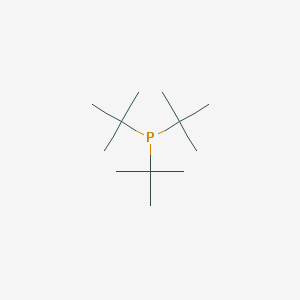

Tri-tert-butylphosphine

Descripción general

Descripción

Tri-tert-butylphosphine (CAS: 13716-12-6), with the molecular formula C₁₂H₂₇P and molecular weight 202.32 g/mol, is a tertiary alkylphosphine characterized by three bulky tert-butyl groups bonded to a central phosphorus atom. Its steric bulk and strong electron-donating properties make it a highly effective ligand in transition-metal catalysis . Key applications include:

- Nucleophilic trifluoromethylation of aldehydes, ketones, and imines using Ruppert’s reagent (Me₃SiCF₃) .

- Palladium-catalyzed coupling reactions, such as α-arylation of esters and carbon-carbon bond formation under mild conditions .

- Stabilization of low-valent metal centers in gold(I) complexes, enhancing catalytic activity in homogeneous reactions .

Safety and Regulatory Profile:

this compound is highly flammable, pyrophoric, and toxic. Chronic exposure risks include respiratory, neurological, and systemic damage . It is listed on multiple regulatory frameworks, including the US EPA CERCLA Priority List and California Air Toxics ‘Hot Spots’ List, necessitating stringent handling and storage protocols .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tri-tert-butylphosphine can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with phosphorus trichloride in the presence of a Grignard reagent, such as tert-butylmagnesium chloride. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{(t-BuMgCl)} \rightarrow \text{(t-Bu)}_3\text{P} + 3 \text{MgCl}_2 ]

Another method involves the use of tert-butyllithium as a reagent: [ \text{PCl}_3 + 3 \text{(t-BuLi)} \rightarrow \text{(t-Bu)}_3\text{P} + 3 \text{LiCl} ]

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yields and purity. The process involves the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture contamination .

Análisis De Reacciones Químicas

Types of Reactions: Tri-tert-butylphosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Substitution: It participates in substitution reactions, particularly in the formation of phosphonium salts.

Coordination: It acts as a ligand in coordination complexes with transition metals.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides are used in substitution reactions.

Coordination: Transition metal salts, such as palladium chloride, are used to form coordination complexes.

Major Products:

Oxidation: this compound oxide.

Substitution: Tri-tert-butylphosphonium salts.

Coordination: Various transition metal complexes, such as bis(this compound)palladium(0).

Aplicaciones Científicas De Investigación

Tri-tert-butylphosphine has a wide range of applications in scientific research:

Chemistry: It is extensively used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling, hydrogenation, and carbon-carbon bond formation.

Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of fine chemicals, polymers, and materials science.

Mecanismo De Acción

Tri-tert-butylphosphine exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, forming stable complexes that enhance the reactivity and selectivity of the metal center. The bulky tert-butyl groups provide steric protection, preventing unwanted side reactions and improving the efficiency of the catalytic cycle .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares Tri-tert-butylphosphine with other tertiary phosphines based on steric bulk, donor strength, and electronic properties:

¹Cone angle measures steric bulk around the metal center. ²Lower Tolman values indicate stronger σ-donor ability.

Catalytic Performance

This compound vs. Triphenylphosphine :

- This compound’s bulky tert-butyl groups prevent catalyst deactivation via metal aggregation, enabling efficient cross-coupling reactions even at low catalyst loadings (0.1–1 mol%) .

- Triphenylphosphine, while cheaper and widely used, is less effective in stabilizing low-valent metals due to weaker σ-donation and smaller cone angle .

- This compound vs. YPhos Ligands: YPhos ligands, featuring ylide substituents, exhibit stronger donor strength (~2,100 cm⁻¹) than this compound (2,055 cm⁻¹), making them ideal for stabilizing highly electron-deficient metal centers .

This compound vs. Tri-(1-adamantyl)phosphine :

- Tri-(1-adamantyl)phosphine’s extreme bulk (>200° cone angle) limits its utility in reactions requiring substrate accessibility, whereas this compound balances steric protection with reactivity .

Actividad Biológica

Tri-tert-butylphosphine (P(t-Bu)₃) is a bulky phosphine compound that has garnered attention for its unique properties and applications in various chemical reactions, particularly in catalysis. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound is characterized by its three tert-butyl groups attached to a phosphorus atom, which contributes to its steric bulk and unique reactivity. The synthesis of P(t-Bu)₃ typically involves the reaction of phosphorus trichloride with tert-butyl lithium or Grignard reagents under controlled conditions to avoid side reactions due to steric hindrance .

Synthesis Method Overview

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Grignard Reaction | PCl₃, tert-butyl lithium | Anhydrous conditions | Varies |

| Reaction with Calcium Phosphide | Ca₃P₂, tert-bromo butane, Raney Ni | Argon atmosphere, 60-80°C | Up to 93% |

The most efficient synthesis method utilizes calcium phosphide and tert-bromo butane in the presence of Raney nickel, yielding high purity and quantity of this compound .

Biological Activity

The biological activity of this compound is primarily observed through its role as a ligand in catalytic reactions. It has been shown to enhance the efficiency of various metal-catalyzed transformations.

Catalytic Applications

- Rhodium-Catalyzed Reactions : this compound significantly accelerates the addition of arylboronic acids to aldehydes when used as a ligand in rhodium-catalyzed reactions. Studies indicate that it can increase reaction rates substantially, making it a valuable component in organic synthesis .

- Palladium-Catalyzed Cross-Coupling : As a ligand in palladium-catalyzed cross-coupling reactions, P(t-Bu)₃ has demonstrated high catalytic activity, yielding products with good selectivity and efficiency .

Case Study 1: Rhodium-Catalyzed Arylboronic Acid Addition

In a study published by the American Chemical Society, this compound was utilized in rhodium-catalyzed reactions involving arylboronic acids. The results showed yields ranging from 42% to 92% depending on the specific substrates used, highlighting its effectiveness as a ligand .

Case Study 2: Palladium-Catalyzed Reactions

Research conducted by He et al. demonstrated that using bis(this compound)palladium(0) complexes resulted in yields between 71% and 99% for various coupling reactions. This underscores the versatility of this compound in facilitating complex organic transformations .

Safety and Handling

This compound is known to react with moisture, producing phosphine gas, which is hazardous. It can cause chemical burns if ingested or if it comes into contact with skin. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working under fume hoods .

Q & A

Basic Research Questions

Q. How should researchers safely handle Tri-tert-butylphosphine in laboratory settings?

- Methodology :

- Use inert atmosphere techniques (e.g., Schlenk lines, gloveboxes) to prevent contact with air, as the compound is pyrophoric and reacts violently with oxygen and moisture .

- Wear flame-resistant lab coats, impervious gloves (e.g., nitrile), and tightly sealed goggles. Respiratory protection (e.g., NIOSH-approved masks) is required in poorly ventilated areas .

- Store in sealed containers under inert gas (argon/nitrogen), away from oxidizers and heat sources. Use secondary containment to mitigate spill risks .

Q. What are the key applications of this compound in homogeneous catalysis?

- Methodology :

- Acts as a strong electron-donating ligand in transition metal complexes (e.g., Au(I), Pd(0)), enhancing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) and alkyne/alkene activation .

- Example protocol: Combine this compound with palladium catalysts (e.g., Pd(OAc)₂) in toluene at 90°C to mediate C–C bond formation in aryl halide couplings .

Q. How can researchers mitigate the instability of this compound in solution?

- Methodology :

- Stabilize via counterion selection. For example, pairing with bis(trifluoromethylsulfonyl)imide (NTf₂⁻) in gold complexes improves solubility and thermal stability in organic solvents like dichloromethane or THF .

- Prepare solutions under inert conditions and use immediately to minimize decomposition. Avoid aqueous or protic solvents .

Advanced Research Questions

Q. What experimental strategies optimize the catalytic turnover of this compound-gold complexes in alkyne cyclization reactions?

- Methodology :

- Adjust ligand-to-metal ratios (typically 1:1) to balance steric bulk and electronic effects. Excess ligand may inhibit substrate binding .

- Screen solvents (e.g., DCE, toluene) to balance reaction rate and selectivity. Polar aprotic solvents enhance electrophilic activation of alkynes .

- Monitor reaction progress via in-situ NMR or GC-MS to identify intermediates and optimize temperature (often 25–60°C) .

Q. How do steric and electronic properties of this compound influence its performance in palladium-catalyzed C–N bond formations?

- Methodology :

- Compare with bulkier ligands (e.g., tricyclohexylphosphine) using kinetic studies. This compound’s high electron-donating ability accelerates oxidative addition but may hinder transmetalation in sterically crowded substrates .

- Conduct Hammett studies to correlate ligand electronic parameters (Tolman electronic parameter, θ ≈ 206°) with reaction yields .

Q. How can researchers resolve contradictory data on the reactivity of this compound in reductive elimination steps?

- Methodology :

- Use computational modeling (DFT) to map energy barriers for reductive elimination in different metal complexes (e.g., Au vs. Pd) .

- Validate with isotopic labeling (e.g., ¹³C/²H) to track bond reorganization pathways. Contradictions may arise from solvent polarity or counterion effects .

Q. Data Analysis and Safety Compliance

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- NMR spectroscopy : ³¹P NMR (δ ≈ –20 ppm for free ligand; upfield shifts indicate metal coordination) .

- Mass spectrometry : ESI-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z 202.32 for this compound) .

- Elemental analysis : Validate purity (>98%) to exclude oxidized byproducts (e.g., phosphine oxides) .

Q. What regulatory guidelines govern the transportation of this compound?

- Methodology :

Propiedades

IUPAC Name |

tritert-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHDROKFUHTORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160090 | |

| Record name | Tris(1,1-dimethylethyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-12-6 | |

| Record name | Tri-tert-butylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(1,1-dimethylethyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(1,1-dimethylethyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1,1-dimethylethyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.